![molecular formula C14H13N3O B2729021 3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 17321-44-7](/img/structure/B2729021.png)
3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol , also known by its systematic name, is a heterocyclic compound with the following chemical formula: C14H13N3O . It belongs to the class of pyrazolo[3,4-b]pyridines. The compound’s molecular weight is approximately 239.27 g/mol .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrazolopyridine core. The compound exhibits tautomeric forms: the 1H-isomer and the 2H-isomer. The specific arrangement of atoms within the ring system influences its properties and reactivity .
Chemical Reactions Analysis
While detailed chemical reactions involving this compound may vary, it can participate in various transformations. These reactions might include functional group modifications, ring-opening reactions, and cyclizations. Investigating its reactivity with different reagents and conditions is essential for understanding its synthetic utility .
properties
IUPAC Name |
3,4-dimethyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-8-12(18)15-14-13(9)10(2)16-17(14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMZYYIDYQVBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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